molecular formula C6H10N2O B13642416 4-Isopropyl-1H-imidazol-2(3H)-one

4-Isopropyl-1H-imidazol-2(3H)-one

Cat. No.: B13642416
M. Wt: 126.16 g/mol
InChI Key: DSJJTODXPFTCAO-UHFFFAOYSA-N
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Description

5-(propan-2-yl)-1H-imidazol-2-ol is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This specific compound is characterized by the presence of a hydroxyl group at the second position and an isopropyl group at the fifth position of the imidazole ring. Imidazoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(propan-2-yl)-1H-imidazol-2-ol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of glyoxal with ammonia and acetone can yield the desired imidazole derivative. The reaction typically requires a catalyst such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 5-(propan-2-yl)-1H-imidazol-2-ol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis. Additionally, purification techniques like crystallization or chromatography are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-(propan-2-yl)-1H-imidazol-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The imidazole ring can be reduced under specific conditions to yield saturated derivatives.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or electrophiles like alkyl halides are frequently employed.

Major Products Formed

    Oxidation: Formation of 5-(propan-2-yl)-1H-imidazol-2-one.

    Reduction: Formation of 5-(propan-2-yl)-1H-imidazoline-2-ol.

    Substitution: Formation of various substituted imidazoles depending on the reagents used.

Scientific Research Applications

5-(propan-2-yl)-1H-imidazol-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-(propan-2-yl)-1H-imidazol-2-ol involves its interaction with specific molecular targets. The hydroxyl group and the imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may inhibit or activate enzymes, modulate receptor activity, or interfere with nucleic acid functions, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: The parent compound without the isopropyl and hydroxyl groups.

    2-Methylimidazole: Similar structure but with a methyl group at the second position.

    4,5-Diphenylimidazole: Contains phenyl groups at the fourth and fifth positions.

Uniqueness

5-(propan-2-yl)-1H-imidazol-2-ol is unique due to the presence of both the isopropyl and hydroxyl groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

4-propan-2-yl-1,3-dihydroimidazol-2-one

InChI

InChI=1S/C6H10N2O/c1-4(2)5-3-7-6(9)8-5/h3-4H,1-2H3,(H2,7,8,9)

InChI Key

DSJJTODXPFTCAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CNC(=O)N1

Origin of Product

United States

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